molecular formula C8H16N2O B12070141 2-(Azetidin-3-yl)-N-ethylpropanamide

2-(Azetidin-3-yl)-N-ethylpropanamide

Cat. No.: B12070141
M. Wt: 156.23 g/mol
InChI Key: KGJFOIOXFFARAR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-N-ethylpropanamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 2-(Azetidin-3-yl)-N-ethylpropanamide can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization steps .

Chemical Reactions Analysis

2-(Azetidin-3-yl)-N-ethylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(Azetidin-3-yl)-N-ethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound can interact with biological molecules, potentially inhibiting or modifying their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(Azetidin-3-yl)-N-ethylpropanamide can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(azetidin-3-yl)-N-ethylpropanamide

InChI

InChI=1S/C8H16N2O/c1-3-10-8(11)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

KGJFOIOXFFARAR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)C1CNC1

Origin of Product

United States

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